2-(2,4,5-Trichlorophenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

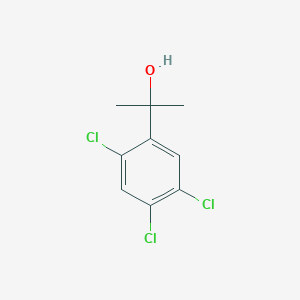

2-(2,4,5-Trichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9Cl3O It is a derivative of phenol, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions, and a propan-2-ol group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)propan-2-ol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or other advanced reduction techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4,5-Trichlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4,5-trichlorophenyl)propan-2-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Uses

Chlorobutanol has been extensively utilized in pharmaceuticals due to its sedative and anesthetic properties. It acts as a preservative and is often included in formulations requiring long-term stability.

- Antimicrobial Activity : Chlorobutanol exhibits antibacterial and antifungal properties, making it suitable for use in multi-ingredient formulations at concentrations as low as 0.05% .

Anesthetic Applications

The compound is used in anesthesia for invertebrates and fish, demonstrating its effectiveness as a local anesthetic . Its sedative effects are similar to those of chloral hydrate, which has made it a subject of interest in veterinary medicine.

Chemical Research

Chlorobutanol serves as a model compound in various chemical studies, particularly in the synthesis of other organic compounds. Its structure allows researchers to explore reaction mechanisms and the effects of halogen substituents on biological activity.

Toxicological Studies

Chlorobutanol has been evaluated for its toxicity, particularly concerning liver effects and irritant properties on skin and eyes. Studies have shown that while effective as an anesthetic, it poses risks at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of chlorobutanol when incorporated into topical formulations for wound care. The results indicated that chlorobutanol significantly reduced microbial load at concentrations between 0.5% and 1%, demonstrating its potential for enhancing the shelf life and safety of topical products.

Case Study 2: Veterinary Anesthesia

In veterinary practices, chlorobutanol was tested for its effectiveness in anesthetizing fish species during surgical procedures. The compound provided rapid sedation with minimal side effects, confirming its suitability for aquatic animal anesthesia.

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2,4,5-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4,6-Trichlorophenyl)propan-2-ol

- 2-(3,4,5-Trichlorophenyl)propan-2-ol

- 2-(2,3,6-Trichlorophenyl)propan-2-ol

Uniqueness

2-(2,4,5-Trichlorophenyl)propan-2-ol is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its isomers .

Actividad Biológica

2-(2,4,5-Trichlorophenyl)propan-2-ol, commonly known as TCP, is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound's structure and its derivatives have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of TCP based on diverse research findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

TCP is characterized by the presence of a trichlorophenyl group attached to a propanol moiety. The chlorination pattern contributes to its lipophilicity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl3O |

| Molecular Weight | 253.54 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 30-32 °C |

Antimicrobial Activity

TCP has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that TCP exhibits bactericidal effects by disrupting bacterial cell membranes and inhibiting cell wall synthesis.

- Mechanism of Action : TCP interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Case Study : In a study evaluating the efficacy of TCP against Staphylococcus aureus and Escherichia coli, TCP showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

TCP's potential as an anticancer agent has been explored in various cell lines. Research suggests that TCP may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Mechanism of Action : TCP has been shown to activate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins.

- Research Findings : In vitro studies on human breast cancer MCF-7 cells revealed that TCP treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

TCP exhibits anti-inflammatory properties by modulating inflammatory cytokine production.

- Mechanism of Action : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental Evidence : In animal models of inflammation, TCP administration significantly reduced paw edema and inflammatory markers in serum .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2,4,5-trichlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPGORCCJPPGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.